5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the nitro group and the phenylsulfanyl moiety in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by nitration and subsequent substitution reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenylsulfanyl group can be oxidized to a sulfone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and acetonitrile are often used to dissolve reactants and facilitate reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the phenylsulfanyl group results in a sulfone derivative .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the phenylsulfanyl group can modulate the compound’s binding affinity to various enzymes and receptors, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-5-(phenylsulfanyl)aniline
- 5-Nitro-N-[2-(phenylsulfanyl)ethyl]-2-pyridinamine
Uniqueness
5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its isoindole core structure, coupled with the nitro and phenylsulfanyl groups, makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
634912-67-7 |
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Molecular Formula |
C16H12N2O4S |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
5-nitro-2-(2-phenylsulfanylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O4S/c19-15-13-7-6-11(18(21)22)10-14(13)16(20)17(15)8-9-23-12-4-2-1-3-5-12/h1-7,10H,8-9H2 |
InChI Key |
AHUSCDADIBGILQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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